molecular formula C11H8O2S B1602442 5-Phenylthiophene-3-carboxylic acid CAS No. 99578-58-2

5-Phenylthiophene-3-carboxylic acid

Cat. No.: B1602442
CAS No.: 99578-58-2
M. Wt: 204.25 g/mol
InChI Key: UPASVLUUTUDFMY-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) Core in Chemical Science and Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, represents a cornerstone in the fields of chemical science and medicinal chemistry. drugbank.com Its structural resemblance to benzene (B151609) allows it to act as a bioisostere, a compound resulting from the exchange of an atom or group of atoms with another, to modulate biological activity and physicochemical properties. This unique characteristic has led to the integration of the thiophene nucleus into a multitude of pharmacologically active compounds.

Thiophene derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. mdpi.com The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions, which is crucial for binding to biological targets. Furthermore, the thiophene core can be readily functionalized, providing a versatile scaffold for the synthesis of diverse molecular architectures in drug discovery and materials science.

Overview of 5-Phenylthiophene-3-carboxylic Acid as a Promising Molecular Scaffold

Within the vast family of thiophene-containing compounds, this compound has emerged as a particularly promising molecular scaffold. Its structure features a central thiophene ring substituted with a phenyl group at the 5-position and a carboxylic acid group at the 3-position. This arrangement of functional groups provides a versatile platform for further chemical modifications.

The carboxylic acid moiety serves as a handle for various chemical transformations, such as esterification and amide bond formation, allowing for the attachment of different pharmacophores. libretexts.org The phenyl group can also be modified to fine-tune the electronic and steric properties of the molecule. Consequently, this compound is frequently utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Research has highlighted its role as a building block in the development of novel agents targeting a range of diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S/c12-11(13)9-6-10(14-7-9)8-4-2-1-3-5-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPASVLUUTUDFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585393
Record name 5-Phenylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99578-58-2
Record name 5-Phenylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Physicochemical Properties and Spectroscopic Data

The physicochemical properties and spectroscopic data of 5-phenylthiophene-3-carboxylic acid are crucial for its characterization and application in research.

Property Value
Molecular Formula C₁₁H₈O₂S
Molecular Weight 204.25 g/mol
CAS Number 99578-58-2
Appearance Solid
InChI Key UPASVLUUTUDFMY-UHFFFAOYSA-N

Spectroscopic techniques are essential for confirming the structure of this compound.

Spectroscopic Data Interpretation
¹H NMR Signals in the aromatic region (δ 7.2–7.5 ppm) corresponding to the thiophene (B33073) and phenyl protons, and a broad singlet for the carboxylic acid proton (δ 12–13 ppm).
¹³C NMR Resonances confirming the carbon framework of the phenyl and thiophene rings, as well as the carbonyl carbon of the carboxylic acid.
FT-IR A broad O-H stretching band for the carboxylic acid (2500–3000 cm⁻¹) and a strong C=O stretching vibration (1680–1700 cm⁻¹).
Mass Spectrometry High-resolution mass spectrometry is used to confirm the exact molecular weight and elemental composition.

Structure Activity Relationship Sar Studies of 5 Phenylthiophene 3 Carboxylic Acid Derivatives

Systematic Investigation of Substituent Position and Nature on Biological Activity

Systematic investigations into the derivatives of 5-phenylthiophene-3-carboxylic acid have provided crucial insights into how the position and chemical nature of various substituents influence their biological effects. A notable area of research has been the development of these compounds as antirheumatic agents, with a particular focus on their ability to antagonize interleukin-1 (IL-1), a key cytokine implicated in the inflammatory processes of arthritis.

Initial studies identified this compound as a metabolite of Esonarimod, a drug once developed for rheumatoid arthritis. This finding spurred further investigation into a series of its derivatives to evaluate their pharmacological effects, including their IL-1 antagonistic activity and their ability to suppress adjuvant-induced arthritis (AIA) in animal models.

The research revealed that modifications at both the phenyl ring and the carboxylic acid function of the thiophene (B33073) core are critical determinants of activity. For instance, the introduction of a halogen atom, such as bromine or chlorine, at the para-position (position 4) of the phenyl ring was found to significantly enhance the suppressive effect on AIA.

Furthermore, modification of the carboxylic acid group at the 3-position of the thiophene ring also played a pivotal role. The conversion of the carboxylic acid to a methyl ester or the introduction of a methylene (B1212753) group to form an acetic acid derivative led to compounds with potent anti-arthritic effects. Specifically, derivatives such as [5-(4-bromophenyl)-thiophen-3-yl]acetic acid and methyl [5-(4-chlorophenyl)-thiophen-3-yl]acetate were identified as being more potent than the original lead compound, Esonarimod, in suppressing AIA.

These findings underscore the importance of both electronic and steric factors in the interaction of these molecules with their biological targets. The presence of a halogen at the para-position of the phenyl ring likely influences the electronic distribution of the entire molecule and may enhance binding affinity through halogen bonding or other hydrophobic interactions. The modification of the carboxylic acid group suggests that the acidity and steric bulk at this position are crucial for optimal activity, possibly affecting cell permeability or interaction with the active site of the target protein.

The following interactive table summarizes the key SAR findings for the anti-rheumatic activity of this compound derivatives.

CompoundSubstituent at Phenyl Ring (R1)Modification at Thiophene-3-position (R2)Observed Biological ActivityReference
This compound-H-COOHLead compound, IL-1 antagonist
[5-(4-Bromophenyl)-thiophen-3-yl]acetic acid4-Br-CH2COOHPotent suppression of AIA
Methyl [5-(4-chlorophenyl)-thiophen-3-yl]acetate4-Cl-CH2COOCH3Potent suppression of AIA
Methyl [5-(4-bromophenyl)-thiophen-3-yl]acetate4-Br-CH2COOCH3Potent suppression of AIA

Chiral Considerations and Enantiomeric Activity in Derivatives

The introduction of a stereocenter into a drug molecule can have profound implications for its biological activity. The two enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties, with one enantiomer often being more potent or having a different biological effect than the other.

In the context of this compound derivatives, the introduction of a chiral center can occur through various structural modifications. For example, the derivatization of the carboxylic acid group with a chiral alcohol would result in diastereomers. Similarly, the introduction of a substituent on the thiophene or phenyl ring that creates a stereogenic center would lead to enantiomeric pairs.

Despite the fundamental importance of chirality in drug design, specific studies detailing the synthesis of individual enantiomers of this compound derivatives and the subsequent evaluation of their differential biological activities are not extensively available in the public domain. The existing research has largely focused on achiral derivatives or has not reported the separation and differential testing of enantiomers.

However, the broader field of medicinal chemistry provides numerous examples where the consideration of chirality has been crucial. For instance, in the development of non-steroidal anti-inflammatory drugs (NSAIDs), to which some thiophene derivatives are functionally related, the S-enantiomer is often the more active form. This is because the stereochemistry of the molecule dictates its ability to bind to the active site of target enzymes like cyclooxygenase (COX).

While direct evidence for this compound derivatives is lacking, it is a critical area for future research. The synthesis and biological evaluation of enantiomerically pure derivatives would provide a deeper understanding of the SAR and could lead to the development of more potent and safer drugs with improved therapeutic indices.

Rational Design Principles for Optimizing Bioactivity Profiles

The optimization of the bioactivity of this compound derivatives is guided by rational design principles that leverage an understanding of the target's structure and the SAR of the ligand. This approach moves beyond traditional trial-and-error methods towards a more directed and efficient process of drug discovery.

A key principle in the rational design of these derivatives is the use of computational modeling and structure-based drug design. Although a specific target for the antirheumatic effects of some this compound derivatives has not been fully elucidated, the general principles of targeting enzymes like kinases or cytokine receptors can be applied. For instance, in the rational design of other thiophene-based inhibitors, molecular docking studies are often employed to predict the binding mode of the compounds within the active site of a target protein. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity.

Another important principle is the concept of isosteric replacement. This involves substituting a functional group in the lead compound with another group that has similar physical and chemical properties. This can be used to improve the compound's pharmacokinetic properties, reduce toxicity, or enhance its binding affinity. For example, the carboxylic acid group could be replaced with a tetrazole ring, a known bioisostere, which may alter the compound's acidity and metabolic stability.

The optimization process is iterative, involving cycles of design, synthesis, and biological testing. The data from each cycle provides feedback that informs the design of the next generation of compounds, leading to a progressive improvement in the desired therapeutic properties.

Biological and Pharmacological Investigations of 5 Phenylthiophene 3 Carboxylic Acid Analogues

Antimicrobial Activities of Thiophene-based Compounds

Thiophene (B33073) derivatives, including analogues of 5-phenylthiophene-3-carboxylic acid, have demonstrated significant potential as antimicrobial agents. Their activity spans a broad range of pathogens, including bacteria and fungi, with some compounds also showing efficacy against drug-resistant strains.

Antibacterial Efficacy and Spectrum of Activity

Thiophene-based compounds have been the focus of numerous studies for their antibacterial properties. These compounds, including derivatives of thiophene carboxylic acids, have shown activity against both Gram-positive and Gram-negative bacteria. nih.govfrontiersin.org

A series of tetrahydrobenzothiophene derivatives were synthesized and evaluated for their ability to inhibit bacterial growth. Many of these compounds exhibited moderate to good inhibitory activities against E. coli, P. aeruginosa, Salmonella, and S. aureus. nih.gov For instance, compound 3b from this series showed excellent activity with Minimum Inhibitory Concentration (MIC) values of 1.11 μM against E. coli, 1.00 μM against P. aeruginosa, 0.54 μM against Salmonella, and 1.11 μM against S. aureus. nih.gov

In another study, newly synthesized thiophene derivatives were tested against various bacteria. nih.gov Thiophene derivative 7, in particular, was found to be more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov Furthermore, research into thiophene derivatives has identified compounds with bactericidal effects against colistin-resistant Acinetobacter baumannii and E. coli. frontiersin.org These findings suggest that thiophene derivatives could be a valuable source for the development of new antibacterial agents, especially against challenging drug-resistant pathogens.

Table 1: Antibacterial Activity of Selected Thiophene Derivatives

Compound/Derivative Bacterium MIC (μM) Reference
Tetrahydrobenzothiophene 3b E. coli 1.11 nih.gov
Tetrahydrobenzothiophene 3b P. aeruginosa 1.00 nih.gov
Tetrahydrobenzothiophene 3b Salmonella 0.54 nih.gov
Tetrahydrobenzothiophene 3b S. aureus 1.11 nih.gov
Thiophene derivative 7 P. aeruginosa More potent than gentamicin nih.gov

Antifungal Properties

Analogues of this compound and other thiophene derivatives have demonstrated significant antifungal properties. A series of novel 5-phenylthiophene derivatives were designed and synthesized, showing potent activity against a range of susceptible and fluconazole-resistant fungal strains. nih.govresearchgate.net

Notably, compounds 17b and 17f from this series displayed significant antifungal activities against all tested strains. nih.govresearchgate.net Further investigation revealed that the potent antifungal effect of compound 17f was due to the inhibition of Candida albicans CYP51, a key enzyme in fungal sterol biosynthesis. nih.govresearchgate.net These compounds also showed the ability to prevent the formation of fungal biofilms, and compound 17f exhibited satisfactory fungicidal activity. nih.govresearchgate.net Importantly, compounds 17b and 17f were found to be virtually non-toxic to mammalian cells. nih.govresearchgate.net

Other studies have also highlighted the antifungal potential of thiophene derivatives. For example, a thiophene derivative, 5CN05, showed good activity against Cryptococcus neoformans with a MIC of 17 μg/mL. researchgate.net The incorporation of this compound into a microemulsion further enhanced its activity against Candida species and C. neoformans. researchgate.net Additionally, certain thiophene-based heterocycles have shown activity against Candida albicans. tandfonline.com

Table 2: Antifungal Activity of Selected Thiophene Derivatives

Compound/Derivative Fungal Strain(s) Key Finding Reference
5-Phenylthiophene derivative 17b Susceptible and fluconazole-resistant strains Significant antifungal activity nih.govresearchgate.net
5-Phenylthiophene derivative 17f Susceptible and fluconazole-resistant strains Significant antifungal activity, inhibits C. albicans CYP51, fungicidal nih.govresearchgate.net
5CN05 Cryptococcus neoformans Good activity (MIC = 17 μg/mL) researchgate.net

Antineoplastic and Cytotoxic Effects against Diverse Cancer Cell Lines

Thiophene derivatives, including those related to this compound, have been a significant area of research in the development of new anticancer agents. nih.govencyclopedia.pub These compounds have shown cytotoxic effects against a variety of cancer cell lines. nih.govresearchgate.net

In one study, a series of thiophene derivatives were synthesized and evaluated for their cytotoxicity against HeLa and Hep G2 cancer cell lines. nih.govresearchgate.net Compounds 471 and 480 demonstrated notable cytotoxicity, with IC50 values of 23.79 and 33.42 μg/mL against HeLa cells, and 13.34 and 12.61 μg/mL against Hep G2 cells, respectively. nih.govresearchgate.net However, these compounds also showed cytotoxicity towards normal HEK-293T cells, indicating a lack of specific recognition for cancer cells. nih.govresearchgate.net

Another study focused on thiophene carboxamide derivatives and their antiproliferative effects on A375 (melanoma), HT-29 (colon cancer), and MCF-7 (breast cancer) cell lines. mdpi.com Two compounds, MB-D2 and MB-D4, showed significant cytotoxic effects. MB-D2 was particularly effective against A375 melanoma cells, reducing cell viability to 11.74% at a concentration of 100 μΜ. mdpi.com This compound was found to induce apoptosis through the activation of caspase-3/7, mitochondrial depolarization, and a decrease in reactive oxygen species production, with high selectivity against A375 cancer cells compared to normal HaCaT cells. mdpi.com

Furthermore, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and evaluated as potential anticancer agents targeting the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis. nih.govtandfonline.com One derivative, b19, significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells and promoted their apoptosis. tandfonline.com

Table 3: Cytotoxicity of Selected Thiophene Derivatives against Cancer Cell Lines

Compound/Derivative Cell Line IC50 / % Viability Reference
Thiophene derivative 471 HeLa IC50: 23.79 μg/mL nih.govresearchgate.net
Thiophene derivative 471 Hep G2 IC50: 13.34 μg/mL nih.govresearchgate.net
Thiophene derivative 480 HeLa IC50: 33.42 μg/mL nih.govresearchgate.net
Thiophene derivative 480 Hep G2 IC50: 12.61 μg/mL nih.govresearchgate.net
Thiophene carboxamide MB-D2 A375 (Melanoma) 11.74% viability at 100 μΜ mdpi.com
Thiophene carboxamide MB-D2 HT-29 (Colon) 30.6% viability at 100 μΜ mdpi.com
Thiophene carboxamide MB-D2 MCF-7 (Breast) 38.93% viability at 100 μΜ mdpi.com

Anti-inflammatory and Immunomodulatory Potentials

Thiophene derivatives, including analogues of this compound, have been recognized for their significant anti-inflammatory and immunomodulatory properties. encyclopedia.pubmdpi.comresearchgate.netscispace.comdntb.gov.ua The anti-inflammatory drug Tinoridine is a notable example of a thiophene-based compound. researchgate.netscispace.comdntb.gov.ua

Research has shown that these compounds can modulate inflammatory pathways by affecting the production of cytokines. google.com For instance, certain thiophenyl derivatives have been found to inhibit the activity of CRAC ion channels, which play a role in the activation of T-cells and the subsequent inflammatory response characterized by cytokine production, such as Interleukin-2 (IL-2). google.com IL-2 is a key cytokine that promotes the proliferation of T-cells and stimulates B-cells, making it a central regulator of immune responses. google.com

The anti-inflammatory effects of thiophene derivatives are often linked to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. mdpi.comresearchgate.netnih.gov For example, a methoxy-substituted thiophene derivative was found to negatively regulate the expression of TNF-α and IL-8 and inhibit the activation of key inflammatory signaling pathways at a concentration of 10 µM. encyclopedia.pub

Furthermore, 5-(Phenylthiophene)-3-carboxylic acid itself, a metabolite of the antirheumatic drug esonarimod, has served as a lead compound for the development of new antirheumatic agents. nih.gov Derivatives of this compound have been synthesized and shown to have an antagonistic effect toward interleukin-1 (IL-1) in mice and a suppressive effect against adjuvant-induced arthritis in rats. nih.gov

Table 4: Anti-inflammatory and Immunomodulatory Activities of Selected Thiophene Derivatives

Compound/Derivative Mechanism/Effect Model/System Reference
Thiophenyl derivatives Inhibit CRAC ion channels, modulate IL-2 production T-cell activation models google.com
Methoxy-substituted thiophene derivative Negatively regulates TNF-α and IL-8 expression THP-1 monocytes encyclopedia.pub
5-(Phenylthiophene)-3-carboxylic acid derivatives Antagonistic effect toward IL-1, suppressive effect on adjuvant-induced arthritis Mice and rats nih.gov

Anti-tubercular Activity against Mycobacterium tuberculosis Strains

Thiophene derivatives have emerged as a promising class of compounds in the search for new anti-tubercular agents, demonstrating activity against various strains of Mycobacterium tuberculosis (Mtb), including drug-resistant ones. nih.govnih.govaip.org

A series of 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives were synthesized and evaluated for their anti-tubercular activity. nih.govresearchgate.net Several of these compounds, namely 10d, 15, 12h, and 12k, were found to inhibit the growth of Mtb with MIC values ranging from 1.9 to 7.7 μM and exhibited low toxicity against VERO cells. nih.govresearchgate.net These compounds also showed moderate activity against multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) clinical strains. nih.govresearchgate.net Molecular docking studies suggested that these compounds may act by targeting the mtFabH active site. nih.gov

In another study, benzo[b]thiophene-2-carboxylic acid derivatives were investigated for their efficacy against M. tuberculosis H37Ra. nih.gov One derivative, 7b, was highly active against both active and dormant mycobacteria, with MICs ranging from 0.91 to 2.83 μg/mL, and also showed effectiveness against multidrug-resistant M. tuberculosis. nih.gov Molecular docking studies indicated that these compounds might target the DprE1 enzyme. nih.gov

Furthermore, a class of thiophene (TP) compounds was identified that kill Mtb through the novel mechanism of inhibiting Pks13, an enzyme essential for mycolic acid biosynthesis. nih.gov The most potent of these compounds, TP2 and TP4, were equally active against laboratory, clinical drug-susceptible, and clinical multi-drug-resistant Mtb strains, with MIC values between 0.5 and 1.0 μM. nih.gov

Table 5: Anti-tubercular Activity of Selected Thiophene Derivatives

Compound/Derivative Mtb Strain(s) MIC Proposed Target Reference
2-amino-5-phenylthiophene-3-carboxylic acid derivatives (10d, 15, 12h, 12k) Mtb H37Rv, MDR-TB, XDR-TB 1.9 - 7.7 μM mtFabH nih.govresearchgate.net
Benzo[b]thiophene-2-carboxylic acid derivative 7b Mtb H37Ra, MDR-Mtb 0.91 - 2.83 μg/mL DprE1 nih.gov
Thiophene (TP) compounds TP2 and TP4 Drug-susceptible and MDR Mtb 0.5 - 1.0 μM Pks13 nih.gov

Antiviral Applications, including Hepatitis C Virus (HCV) NS5B Polymerase Inhibition

Thiophene derivatives have been identified as potent inhibitors of viral replication, with a particular focus on the Hepatitis C Virus (HCV). The HCV non-structural protein 5B (NS5B) RNA-dependent RNA polymerase is a key enzyme in the replication of the virus and a prime target for antiviral drug development. researchgate.netnatap.org

Several studies have reported on thiophene-2-carboxylic acid derivatives as inhibitors of HCV NS5B polymerase. researchgate.netnih.govnih.gov These compounds act as non-nucleoside inhibitors (NNIs), binding to an allosteric site in the thumb domain of the enzyme, which is approximately 35Å from the active site. nih.gov This binding is thought to interfere with the conformational changes required for the polymerase to initiate RNA synthesis. nih.gov

Further structure-activity relationship (SAR) studies on thiophene-2-carboxylic acids led to the identification of a series of tertiary amides that inhibit both the HCV NS5B polymerase in vitro and HCV subgenomic RNA replication in cell-based assays. nih.gov Modeling and transferred NOE (trNOE) studies have provided insights into the bioactive conformation of these inhibitors. nih.gov

The development of these thiophene-based inhibitors represents a significant advancement in the search for new anti-HCV therapies. The identification of compounds that can effectively inhibit the NS5B polymerase offers a promising avenue for the treatment of this chronic and widespread viral infection. natap.org

Anti-diabetic and Anti-plasmodial Studies

Recent studies have highlighted the potential of thiophene derivatives in managing diabetes and parasitic infections. While specific studies focusing solely on this compound analogues for anti-plasmodial activity are not prevalent in the provided results, the broader class of thiophene derivatives has shown promise.

In the realm of anti-diabetic research, certain thiophene derivatives have been found to inhibit hepatic glucose production and stimulate insulin (B600854) secretion in response to glucose. google.com This dual action is particularly beneficial for the management of type 2 diabetes. google.com For instance, a series of phenylthio-ethyl benzoate (B1203000) derivatives were synthesized and evaluated for their anti-diabetic effects. One compound, in particular, demonstrated potent inhibition of α-amylase and α-glycosidase, key enzymes in carbohydrate digestion, with IC50 values of 3.57 ± 1.08 and 10.09 ± 0.70 µg/ml, respectively, outperforming the standard drug acarbose. nih.gov These findings suggest that thiophene-based compounds are a promising avenue for the development of new anti-diabetic agents. google.comnih.gov

Neurological and Central Nervous System Activities

Analogues of this compound have been investigated for their effects on the central nervous system, revealing potential therapeutic applications in neurological disorders.

Spasmolytic Activity

Thiophene derivatives have a history of being explored for their spasmolytic properties. acs.orgacs.org Research into tertiary β-amino alcohols containing a thienyl group has contributed to the understanding of structure-activity relationships for antispasmodic effects. acs.org While direct studies on this compound analogues as spasmolytics are not detailed, the foundational research on related thiophene compounds lays the groundwork for such investigations. acs.org

Cannabinoid Type-1 Receptor Allosteric Modulation

A significant area of investigation for this compound analogues is their interaction with the cannabinoid type-1 (CB1) receptor. nih.govrti.org These compounds have been identified as allosteric modulators, which bind to a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to endogenous cannabinoids. mdpi.comnih.gov This approach offers the potential for therapeutic benefits while minimizing the side effects associated with direct activation or inhibition of the CB1 receptor. mdpi.comunc.edu

Researchers have synthesized and evaluated various diarylurea derivatives containing a thiophene ring. nih.govrti.org Replacing a central phenyl ring with a thiophene ring in these modulators led to compounds with improved or comparable potencies in various assays, including calcium mobilization, [³⁵S]GTPγS binding, and cAMP assays. nih.govrti.org For example, one such thiophene analogue demonstrated potent negative allosteric modulation of the CB1 receptor. unc.edu Structure-activity relationship studies have shown that substitutions on the phenyl ring and the thiophene ring can significantly influence the modulatory activity. nih.govunc.edu

Enzyme and Receptor Target Identification and Modulation Mechanisms

The therapeutic effects of this compound analogues are rooted in their ability to interact with and modulate the activity of specific enzymes and receptors.

Kinase Inhibition

Thiophene derivatives have emerged as a significant class of kinase inhibitors, which are crucial in cancer therapy. nih.govnih.govingentaconnect.com Various fused thiophene derivatives have been identified as potent inhibitors of MEK, a key kinase in cell signaling pathways. nih.gov Other studies have focused on developing multi-target kinase inhibitors based on the 5-hydroxybenzothiophene scaffold, with one compound showing potent inhibition against several kinases, including Clk4, DRAK1, and haspin. tandfonline.com

Furthermore, thiophene-based compounds have been investigated as dual inhibitors of EGFR and HER2, important targets in lung cancer. mdpi.com The introduction of a thiophene scaffold has led to the discovery of compounds with IC50 values in the nanomolar range against these kinases. mdpi.com The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov

Programmed Death-Ligand 1 (PD-L1) Antagonist Research

The landscape of cancer immunotherapy has been significantly shaped by the development of immune checkpoint inhibitors, with the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) axis being a prime target. While monoclonal antibodies have been the mainstay, research into small molecule inhibitors has intensified, offering potential advantages in oral bioavailability and manufacturing. Within this context, analogues of this compound have emerged as a promising class of PD-L1 antagonists.

Researchers have designed and synthesized compounds based on a 2-hydroxy-4-phenylthiophene-3-carbonitrile scaffold. nih.govacs.org These compounds were developed as small molecule PD-L1 antagonists, and molecular docking studies revealed structural similarities to inhibitors developed by Bristol-Myers Squibb, such as BMS1166. nih.govacs.org The design of these thiophene-based ligands incorporates a 3-cyano moiety, which helps to twist the thiophene-phenyl group out of its plane. nih.govacs.org This conformational adjustment is crucial for effective binding to the receptor. nih.govacs.org

In vitro studies and cell-based immune checkpoint blockade assays have confirmed the biological activity of these novel compounds. acs.org The performance of a key ligand from the 2-hydroxy-4-phenylthiophene-3-carbonitrile series was tested and compared directly with BMS1166, a known and potent PD-L1 antagonist. ox.ac.uknih.gov The results indicated that the novel inhibitor demonstrated biological activity towards human PD-L1 that was comparable to BMS1166, while also possessing enhanced pharmacological properties. ox.ac.uknih.gov To further investigate their properties, researchers also developed methods for ¹⁸F radiolabeling of both the novel thiophene-based inhibitor and BMS1166, enabling their use in Positron Emission Tomography (PET) imaging to study their distribution against tissues with varying levels of PD-L1 expression. nih.govacs.orgnih.gov

Table 1: Investigated PD-L1 Antagonists

Compound ClassScaffoldKey FeaturesInvestigated Activity
Thiophene-based Antagonist2-hydroxy-4-phenylthiophene-3-carbonitrileActs as a PD-L1 antagonist. nih.govBiological activity confirmed in vitro and compared to BMS1166. acs.orgox.ac.uk
Known PD-L1 InhibitorBiphenyl-basedPotent, well-characterized PD-L1 antagonist.Used as a comparator for novel thiophene-based compounds. nih.govnih.gov

Elucidation of Other Molecular Targets and Interaction Pathways

Beyond their role as PD-L1 antagonists, derivatives of this compound have been investigated for their interactions with other significant molecular targets implicated in cancer and other diseases.

RhoA/ROCK Pathway: Derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been synthesized and evaluated as potential anticancer agents targeting the RhoA/ROCK signaling pathway. researchgate.net The Rho family of GTPases are key regulators of cellular processes and are known to promote tumor growth and metastasis, making RhoA a viable target for cancer therapy. researchgate.net Structure-activity relationship studies revealed that modifications, such as the inclusion of a carboxamide at the C-3 position and a 1-methyl-1H-pyrazol at the C-5 position, enhanced the anti-proliferative activity of these derivatives in breast cancer cell lines. researchgate.net One promising compound, b19 , significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 cells and induced apoptosis. researchgate.net Mechanistic studies confirmed that b19 suppressed the phosphorylation of the myosin light chain and the formation of stress fibers, which are downstream effects of the RhoA/ROCK pathway. researchgate.net Molecular docking suggested a binding pattern for b19 that is distinct from a previously reported covalent RhoA inhibitor, DC-Rhoin. researchgate.net

Tubulin Interaction: Thiophene carboxamide derivatives have also been explored as biomimetics of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization. nih.gov These derivatives, which share chemical moieties with CA-4, are designed to permeate the cell membrane and interact with intracellular targets like tubulin. nih.gov Molecular dynamics simulations of a specific phenyl-thiophene-carboxamide compound, 2e , showed it associating with and submerging within the D-tubulin chain, providing a rationale for its observed anticancer activity across several cell lines. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B): Monocyclic thiophenes have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). drugbank.com PTP1B is a key negative regulator of insulin and leptin signaling pathways, and its inhibition is a therapeutic strategy for type 2 diabetes and obesity. The thiophene scaffold in these inhibitors is crucial for interacting with key residues, such as Asp48, within the active site of PTP1B. drugbank.com

Table 2: Other Molecular Targets of this compound Analogues

Compound ClassMolecular TargetPathway/EffectKey Findings
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivativesRhoA/ROCKInhibition of tumor cell proliferation, migration, and invasion. researchgate.netCompound b19 showed significant activity against breast cancer cells. researchgate.net
Phenyl-thiophene-carboxamide derivativesTubulinInhibition of tubulin polymerization, similar to CA-4. nih.govCompound 2e demonstrated effective binding to the D-tubulin chain. nih.gov
Monocyclic thiophenesProtein Tyrosine Phosphatase 1B (PTP1B)Inhibition of PTP1B, a target for metabolic diseases. drugbank.comThe thiophene core interacts with the Asp48 residue in the PTP1B active site. drugbank.com

Density Functional Theory (DFT) Calculations for Structural Elucidation and Electronic Properties

Density Functional Theory (DFT) has emerged as a important tool for investigating the structural and electronic characteristics of organic molecules like this compound. nih.gov By solving the Schrödinger equation for a system of electrons, DFT can predict a wide range of molecular properties with a high degree of accuracy.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. aimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's stability and its ability to participate in electronic transitions. nih.gov A smaller energy gap generally indicates higher chemical reactivity and a greater potential for charge transfer within the molecule. aimspress.comnih.gov

For this compound and its derivatives, DFT calculations can be employed to determine the energies of the HOMO and LUMO, and consequently, the energy gap. This information is valuable for understanding the molecule's behavior in chemical reactions and its potential applications in areas such as organic electronics. The HOMO-LUMO gap can also offer insights into the bioactivity of the molecule. aimspress.com

Calculated HOMO-LUMO Energy Gaps for Related Aromatic Carboxylic Acids
MoleculeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Temozolomide (Neutral, Gas Phase)---
Temozolomide (Anion, Gas Phase, Alpha Mode)--3.11 aimspress.com
Temozolomide (Anion, Gas Phase, Beta Mode)--4.37 aimspress.com
Temozolomide (in Water, Alpha Mode)--2.53 aimspress.com
Temozolomide (in Water, Beta Mode)--4.75 aimspress.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution around a molecule. nih.gov It provides a color-coded map where different colors represent regions of varying electrostatic potential. Typically, red indicates regions of high electron density (electronegative) which are susceptible to electrophilic attack, while blue represents regions of low electron density (electropositive) which are prone to nucleophilic attack.

For this compound, an MEP map would likely show a high concentration of negative potential around the carboxylic acid group's oxygen atoms, making them potential sites for hydrogen bonding and interactions with electrophiles. The aromatic rings would exhibit a more complex potential distribution, influencing how the molecule interacts with its environment. This analysis is particularly useful in predicting intermolecular interactions and the molecule's reactivity. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the bonding and electronic structure of molecules in detail. It provides information about charge transfer, hyperconjugation, and the nature of chemical bonds within a molecule. researchgate.netrsc.org By examining the interactions between filled and empty orbitals, NBO analysis can reveal the delocalization of electron density and the stabilizing effects of these interactions. rsc.org

In the context of this compound, NBO analysis could elucidate the extent of conjugation between the phenyl and thiophene rings, as well as the electronic interactions involving the carboxylic acid group. This detailed understanding of the electronic structure is fundamental to explaining the molecule's chemical behavior and properties.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are invaluable for exploring the interactions between a small molecule (ligand) like this compound and a biological macromolecule (target), such as a protein or enzyme. tandfonline.comnih.gov

Prediction of Binding Modes and Affinities with Biological Receptors

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov This technique can identify potential binding sites on the receptor and estimate the binding affinity, which is a measure of the strength of the interaction. For derivatives of this compound, docking studies have been used to investigate their potential as inhibitors of specific enzymes. tandfonline.comnih.gov For instance, derivatives have been docked into the active sites of proteins like protein tyrosine phosphatase to assess their inhibitory potential. tandfonline.com

Molecular dynamics simulations can then be used to refine the docked poses and to study the stability of the ligand-receptor complex over time. tandfonline.comnih.gov These simulations provide a dynamic view of the interactions, allowing for the observation of conformational changes and the role of solvent molecules.

Example of Molecular Docking Results for a Phenylthiophene Derivative
CompoundTarget ProteinBinding Affinity (kcal/mol)Interacting Residues
Phenylthiophene-2-carboxylate derivativeProtein Tyrosine Phosphatase-Specific amino acid residues in the active site

Elucidation of Structure-Function Relationships at a Molecular Level

By combining the insights from molecular docking and MD simulations, researchers can elucidate the structure-function relationships that govern the biological activity of a molecule. synthical.com For this compound and its analogs, these studies can reveal which structural features are critical for binding to a specific target and for exerting a biological effect. For example, the presence and position of the carboxylic acid group, the phenyl ring, and any other substituents can significantly influence the binding affinity and specificity. This knowledge is instrumental in the rational design of new and more potent molecules with desired biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For carboxylic acid derivatives, QSAR studies are instrumental in identifying the key structural, electronic, and physicochemical properties that govern their interaction with biological targets, such as enzymes or receptors. nih.gov

The process involves the use of descriptors that quantify various aspects of a molecule's structure. For instance, 3D-Molecular Representation of Structure based on Electron diffraction (3D-MoRSE) descriptors can be employed to encode three-dimensional structural information. nih.gov Methodologies like stepwise multiple linear regression (stepwise-MLR) are then used to select the most relevant descriptors that influence the compound's activity. nih.gov

Mathematical models are subsequently developed using techniques such as multiple linear regression (MLR), support vector machines (SVM), or back-propagation neural networks (BPNN). nih.gov The predictive power and robustness of these models are rigorously assessed through validation methods, including leave-one-out cross-validation and external validation on a separate set of compounds. nih.gov In studies on related carboxylic acid derivatives, QSAR models have successfully revealed that properties like polarizability and molecular mass are among the most influential factors for inhibitory activity. nih.gov

While specific QSAR models for this compound are not extensively detailed in the provided literature, the established methodologies are directly applicable. A hypothetical QSAR study on a series of this compound derivatives would aim to correlate substituent changes on the phenyl or thiophene rings with a measured biological endpoint, providing a predictive framework for designing new analogs with enhanced potency. Molecular modeling studies on related structures, such as 5-phenylisoxazole-3-carboxylic acid derivatives, have been used to understand binding modes with enzymes, which is a foundational step for structure-guided design and QSAR analysis. nih.gov

Table 1: Key Concepts in QSAR Modeling

Concept Description Relevance to Carboxylic Acids
Descriptors Numerical values that characterize the chemical structure (e.g., electronic, steric, topological). Used to quantify how different functional groups on the acid structure affect its properties.
Statistical Model An equation linking descriptors to biological activity (e.g., IC₅₀). Common methods include MLR and SVM. nih.gov Creates a predictive model to estimate the activity of new, unsynthesized carboxylic acid derivatives. nih.gov

| Validation | The process of testing the model's predictive ability using internal (cross-validation) and external data sets. nih.gov | Ensures the QSAR model is robust and not a result of chance correlation. nih.gov |

Prediction and Validation of Spectroscopic Parameters

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules like this compound and its derivatives. researchgate.netnih.gov These theoretical calculations provide valuable insights into the molecule's vibrational, electronic, and magnetic resonance characteristics, which can be validated against experimental data. nih.govmdpi.com

The standard procedure involves optimizing the molecular geometry of the compound using a specific DFT functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). nih.govtandfonline.com Following optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra. The calculated wavenumbers are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental FT-IR spectra. mdpi.com The assignments of fundamental vibrational modes can be characterized through potential energy distribution (PED) analysis. nih.gov

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be estimated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov The electronic properties and UV-Visible absorption spectra are investigated using Time-Dependent DFT (TD-DFT) calculations, which provide information about electronic transitions and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. nih.gov

Studies on closely related phenylthiophene carboxylates and other carboxylic acids consistently demonstrate a strong correlation between theoretically calculated spectroscopic data and experimentally obtained values, confirming the accuracy of the computational models. researchgate.netnih.govtandfonline.com This synergy between theory and experiment is crucial for confirming molecular structures and understanding their electronic behavior. nih.govtandfonline.com

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for a Phenylthiophene Derivative

Spectroscopic Parameter Computational Method Calculated Value Experimental Value Reference
FT-IR (C=O stretch) DFT/B3LYP/6-311++G(d,p) ~1720 cm⁻¹ ~1680-1700 cm⁻¹ Based on findings in nih.govtandfonline.com
¹H NMR (Carboxylic Acid H) GIAO/DFT ~12-13 ppm ~12-13 ppm Based on findings in nih.gov
¹³C NMR (Carboxylic C) GIAO/DFT ~165-170 ppm ~165-175 ppm Based on findings in researchgate.netnih.gov
UV-Vis (λmax) TD-DFT/B3LYP ~300-320 nm ~310-330 nm Based on findings in nih.govtandfonline.com

Note: The values presented are representative examples based on published data for similar structures and serve to illustrate the typical agreement between theoretical and experimental results.

Theoretical Investigations of Nonlinear Optical (NLO) Properties

The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics and photonics. Theoretical calculations play a vital role in predicting and understanding the NLO response of compounds like this compound. The NLO behavior of a molecule is primarily determined by how its electron density responds to an external electric field, a property that can be accurately modeled using quantum chemical methods.

Computational investigations into NLO properties typically involve calculating key molecular electronic parameters using DFT. The essential properties include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). tandfonline.com A large value for the first-order hyperpolarizability (β) is a primary indicator of a significant second-order NLO response. These parameters are calculated based on the optimized molecular geometry.

For a molecule to possess NLO activity, it often requires a combination of an electron-donating group and an electron-accepting group linked by a π-conjugated system. In this compound, the phenyl and thiophene rings form a π-conjugated bridge. The carboxylic acid group acts as an electron-withdrawing group, and substitutions on the phenyl ring could introduce electron-donating groups, creating the necessary charge asymmetry for NLO effects. Theoretical studies on related systems analyze frontier molecular orbitals (HOMO-LUMO) to understand the intramolecular charge transfer that gives rise to NLO properties. researchgate.net The energy gap between the HOMO and LUMO is a critical factor; a smaller energy gap generally correlates with higher polarizability and hyperpolarizability values.

| HOMO-LUMO Gap | ΔE | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap often leads to enhanced polarizability and hyperpolarizability due to easier intramolecular charge transfer. |

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
5-phenylisoxazole-3-carboxylic acid
Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate
Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate
1-phenylcyclopentane carboxylic acid
2-thiophene carboxylic acid
5-methoxy-1H-indole-2-carboxylic acid
Indole-2-carboxylic acid
Indole-3-acetic acid
Indole-3-propionic acid

Conclusion and Future Perspectives

Direct Synthetic Strategies for this compound and Analogues

The construction of the this compound scaffold can be achieved through several strategic pathways, including cross-coupling reactions, multicomponent reactions, and functionalization of pre-existing thiophene rings.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds. mdpi.com In the context of synthesizing this compound, this reaction typically involves the coupling of a thiophene derivative with a phenylboronic acid. A common route starts with the bromination of thiophene-3-carboxylic acid to produce 5-bromothiophene-3-carboxylic acid. This intermediate is then subjected to a Suzuki coupling with phenylboronic acid. The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base like potassium carbonate. nih.gov This method is noted for its high regioselectivity and can provide moderate to excellent yields, often exceeding 70%.

The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a wide array of analogs by varying the boronic acid partner. For instance, various arylboronic acids can be coupled with bromo-thiophene esters to generate a library of 5-arylthiophene carboxylate derivatives. nih.govdntb.gov.ua

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ReactantsCatalystBaseSolventConditionsYieldReference
5-Bromothiophene-3-carboxylic acid, Phenylboronic acidPd(PPh₃)₄K₂CO₃DMF or aqueous ethanolHeating under reflux or microwave>70%
Pentyl 5-bromothiophene-2-carboxylate, Arylboronic acidsPd(PPh₃)₄-Toluene or 1,4-Dioxane/Water90 °C- nih.gov
4-Bromothiophene-2-carbaldehyde, Arylboronic acids/estersPd(PPh₃)₄K₃PO₄--Moderate to Excellent mdpi.com

The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes. mdpi.comwikipedia.org It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgorganic-chemistry.org While not a direct synthesis for this compound itself, the Gewald reaction is fundamental for creating thiophene carboxylate precursors. The reaction mechanism is thought to begin with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.org

Modifications to the Gewald reaction, such as using microwave irradiation or solid supports, have been developed to improve yields and reaction times. mdpi.com The products of the Gewald reaction, typically 2-aminothiophene-3-carboxylates, can then be further modified to produce a variety of thiophene derivatives. researchgate.netthieme-connect.com For example, starting with an appropriate ketone, one could synthesize a 2-amino-4-phenylthiophene-3-carboxylate ester, which could potentially be deaminated and further functionalized.

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group (an aldehyde) onto electron-rich aromatic rings, such as thiophene. organic-chemistry.orgthieme-connect.de The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). thieme-connect.dethieme-connect.com

This reaction can be a key step in a multi-step synthesis of this compound. For example, a pre-existing 2-phenylthiophene (B1362552) could be formylated at the 5-position. However, formylation of thiophenes generally occurs at the α-position (2 or 5-position) due to the electronic nature of the ring. thieme-connect.de Subsequent oxidation of the introduced aldehyde group would then yield the desired carboxylic acid. The reaction conditions, such as temperature, can influence the outcome, with more drastic conditions sometimes leading to side reactions like chlorination. rsc.org

Beyond the more established named reactions, novel cyclization strategies are continuously being developed for the synthesis of thiophene derivatives. One such approach involves the cycloaddition of 3-mercapto-2-butanone (B1585005) with an acrylate, followed by an acid-catalyzed aromatization to yield a thiophene-3-carboxylate. researchgate.net Another strategy involves the electrophilic cyclization of a thiophene derivative bearing an ethynyl (B1212043) group, which can be achieved using iodine. researchgate.net These innovative methods can offer alternative pathways to thiophene cores, which can then be further elaborated to target molecules like this compound.

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for further chemical transformations, allowing for the synthesis of a wide range of derivatives.

Esterification is a fundamental transformation of carboxylic acids. derpharmachemica.com The Fischer esterification is a classic method that involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comathabascau.ca This is an equilibrium reaction, and to drive it towards the ester product, the alcohol is often used in large excess, or water is removed as it is formed. athabascau.calibretexts.org

Alternatively, esterification can be achieved under milder conditions using coupling agents. For instance, 5-bromothiophene-3-carboxylic acid can be reacted with an alcohol in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). This method avoids the strong acidic conditions of Fischer esterification. The resulting esters can serve as protected forms of the carboxylic acid or as final products themselves. Subsequent hydrolysis of the ester under basic conditions can regenerate the carboxylic acid if needed.

Table 2: Common Esterification Methods

Carboxylic AcidReagentsMethodKey FeaturesReference
Carboxylic AcidAlcohol, H⁺ (e.g., H₂SO₄)Fischer EsterificationReversible, requires excess alcohol or water removal. masterorganicchemistry.comathabascau.ca
5-Bromothiophene-3-carboxylic acidAlcohol, DCC, DMAPSteglich EsterificationMild conditions, high yield.
Carboxylic AcidAlcohol, POCl₃-Functional group tolerant, quantitative yields at low temperatures. derpharmachemica.com

Amidation and Other Carboxylic Acid Derivative Formations

The carboxylic acid group of this compound is a versatile handle for the synthesis of various derivatives, most notably amides. Amidation, the formation of an amide bond, is a crucial transformation in the development of new chemical entities with potential biological activity. libretexts.orgnih.gov

The conversion of the carboxylic acid to an amide typically involves activation of the carboxyl group to facilitate nucleophilic attack by an amine. thermofisher.comhighfine.com Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or dicyclohexylcarbodiimide (DCC), often in the presence of an additive such as N-hydroxysulfosuccinimide (NHSS) to enhance coupling efficiency and reduce side reactions. thermofisher.com The reaction of this compound with an amine in the presence of such coupling agents leads to the formation of the corresponding N-substituted 5-phenylthiophene-3-carboxamide. libretexts.org

Beyond simple amides, a variety of other carboxylic acid derivatives can be synthesized. These include esters, which are formed by reacting the carboxylic acid with an alcohol under acidic conditions or by using coupling agents. youtube.com Additionally, the carboxylic acid can be converted to an acyl chloride, a highly reactive intermediate, which can then be reacted with a wide range of nucleophiles to produce esters, amides, and other derivatives. libretexts.org

A study focused on the synthesis of antirheumatic agents utilized this compound as a lead compound. nih.gov In this research, various derivatives were synthesized, including esters and compounds where the carboxylic acid was modified. nih.gov For instance, the reaction with different alcohols led to the formation of corresponding methyl and other alkyl esters. nih.gov

The following table summarizes some examples of derivative formations from this compound and related structures, highlighting the reagents and resulting compounds.

Starting MaterialReagent(s)ProductReference
This compoundAmine, EDAC/NHSSN-substituted 5-phenylthiophene-3-carboxamide thermofisher.com
This compoundAlcohol, Acid catalyst or Coupling agent5-Phenylthiophene-3-carboxylate ester youtube.com
This compoundThionyl chloride (SOCl₂)5-Phenylthiophene-3-carbonyl chloride libretexts.org
5-(4-Chlorophenyl)thiophene-3-carboxylic acidMethanolMethyl [5-(4-chlorophenyl)-thiophen-3-yl]acetate nih.gov
5-(4-Bromophenyl)thiophene-3-carboxylic acidMethanolMethyl [5-(4-bromophenyl)-thiophen-3-yl]acetate nih.gov

Derivatization Strategies at the Thiophene Ring and Phenyl Substituent

Electrophilic Aromatic Substitution Reactions on the Thiophene Nucleus

The thiophene ring in this compound is an aromatic system that can undergo electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com The substitution pattern is directed by the existing substituents: the phenyl group at the 5-position and the carboxylic acid group at the 3-position. The phenyl group is generally considered to be an activating group, directing incoming electrophiles to the ortho and para positions relative to its point of attachment. However, in the context of the thiophene ring, its electronic effect, coupled with that of the deactivating carboxylic acid group, will influence the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.com For the thiophene nucleus in this specific molecule, the electron-rich nature of the thiophene ring makes it susceptible to attack by electrophiles. The precise position of substitution (either the 2- or 4-position) will be determined by the combined electronic and steric effects of the phenyl and carboxyl groups.

Modifications of the Phenyl Moiety and their Influence on Reactivity

The phenyl group attached to the thiophene ring can also be a site for chemical modification. Introducing substituents onto the phenyl ring can significantly alter the electronic properties and, consequently, the reactivity and biological activity of the entire molecule. nih.gov

A study on antirheumatic agents demonstrated the impact of modifying the phenyl moiety. nih.gov Derivatives with bromo and chloro substituents on the phenyl ring were synthesized and showed potent activity. nih.gov This highlights how modifications to the phenyl group can be a key strategy in tuning the pharmacological profile of this compound derivatives. nih.gov

The following table illustrates modifications on the phenyl ring of thiophene carboxylic acid derivatives and their resulting structures.

Parent CompoundModificationResulting CompoundReference
This compound derivativeBromination of phenyl ring5-(4-Bromophenyl)thiophene-3-carboxylic acid derivative nih.gov
This compound derivativeChlorination of phenyl ring5-(4-Chlorophenyl)thiophene-3-carboxylic acid derivative nih.gov

Introduction of Diverse Chemical Moieties (e.g., amino, acyl, alkyl, thioureido groups)

The introduction of various functional groups onto the this compound scaffold is a common strategy to create a diverse library of compounds for biological screening.

Amino Groups: An amino group can be introduced onto the thiophene ring, often by nitration followed by reduction. For example, nitration of the thiophene ring and subsequent reduction of the nitro group to an amine can yield aminophenylthiophene carboxylic acids. The amino group itself can then serve as a handle for further derivatization, such as acylation or alkylation. taylorandfrancis.com

Acyl Groups: Acyl groups can be introduced onto the thiophene ring via Friedel-Crafts acylation. masterorganicchemistry.com This reaction involves an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. The position of acylation will be directed by the existing substituents.

Alkyl Groups: Alkyl groups can be introduced through Friedel-Crafts alkylation, although this reaction is sometimes prone to polysubstitution and rearrangements. libretexts.org

Thioureido Groups: Thioureido groups can be introduced by reacting an amino-substituted derivative with an isothiocyanate. The synthesis of acyl isothiocyanates from carboxylic acids, which can then react with amines to form N-acylthioureas, is a known transformation. researchgate.net This suggests that an amino-derivatized this compound could be converted to a thioureido derivative.

The following table provides examples of the introduction of diverse chemical moieties onto the thiophene carboxylic acid scaffold.

ScaffoldMoiety IntroducedMethodResulting Functional Group
Thiophene ringAminoNitration followed by reduction-NH₂
Thiophene ringAcylFriedel-Crafts Acylation-C(O)R
Thiophene ringAlkylFriedel-Crafts Alkylation-R
Amino-substituted thiopheneThioureidoReaction with isothiocyanate-NHC(S)NHR

Advanced Applications of 5 Phenylthiophene 3 Carboxylic Acid in Materials Science

Development of Conducting Polymers and Organic Electronic Materials

The field of organic electronics has been significantly influenced by the development of conducting polymers, with polythiophenes being one of the most extensively studied classes due to their excellent stability and tunable electronic properties. researchgate.net The incorporation of functional groups onto the thiophene (B33073) backbone is a key strategy for tailoring the properties of these materials. The carboxylic acid group in 5-Phenylthiophene-3-carboxylic acid is of particular interest in this context.

While the direct polymerization of thiophene monomers bearing acidic protons can be challenging for traditional transition metal-catalyzed polymerizations, post-polymerization modification strategies have been developed to introduce carboxylic acid groups onto polythiophene chains. researchgate.net However, the use of monomers like this compound in copolymerization reactions offers a more direct route to functionalized conducting polymers. Copolymers of 3-hexylthiophene (B156222) and thiophene-3-acetic acid have been successfully synthesized, demonstrating that the inclusion of carboxylic acid groups can modulate the properties of the resulting polymers. researchgate.net

The presence of the carboxylic acid group can influence the solubility, processability, and electronic properties of the polymer. For instance, the strong hydrogen bonding introduced by the carboxylic acid groups can affect the polymer's melting point and solubility. 104.197.3 Furthermore, these functional groups can serve as anchoring points for other molecules or nanoparticles, leading to the creation of advanced composite materials. The phenyl group on the thiophene ring can also contribute to the polymer's solubility and influence its solid-state packing, which is crucial for charge transport in electronic devices.

Optoelectronic Device Fabrication and Performance

The development of organic optoelectronic devices, such as organic solar cells (OSCs) and light-emitting diodes (OLEDs), relies on the design of materials with specific energy levels and morphologies. Polythiophene derivatives have been at the forefront of this research, often serving as the electron-donating material in the active layer of OSCs. bohrium.comrsc.org

The carboxylic acid functionality of this compound suggests a significant role for its derived polymers in optoelectronic devices, particularly in improving the interface between the active layer and the electrode. For example, poly(3-hexylthiophene) (P3HT) with carboxylic acid end groups has been successfully used as a polymer sensitizer (B1316253) in solid-state dye-sensitized solar cells. 104.197.3 The carboxylic acid groups act as anchors, binding the polymer to the surface of mesoporous TiO2, which facilitates efficient charge transfer. 104.197.3 A solid-state solar cell using this functionalized P3HT demonstrated a promising power conversion efficiency, highlighting the potential of this approach. 104.197.3

Polymers incorporating this compound could be designed to have their absorption spectra tuned by the introduction of different side chains, making them adaptable for various optoelectronic applications. 104.197.3 The phenyl group can also play a role in enhancing the light-harvesting capabilities of the polymer. nih.gov The combination of the anchoring carboxylic acid group and the electronically active phenyl-thiophene unit makes this compound a highly promising candidate for the development of next-generation organic solar cells and other optoelectronic devices.

Liquid Crystal Systems Based on Thiophene Derivatives

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are the basis for the ubiquitous liquid crystal displays (LCDs). The molecular structure of a compound is a key determinant of its liquid crystalline properties. Thiophene-containing molecules have been shown to be viable components of liquid crystalline materials. acs.orgtandfonline.com The inclusion of a thiophene ring in the core of a molecule can influence its mesomorphic behavior, including the temperature range of the liquid crystal phases. tandfonline.com

While there is no specific research on liquid crystals derived directly from this compound, the structural features of this molecule suggest its potential in this field. The rigid core composed of the phenyl and thiophene rings is a common feature in calamitic (rod-shaped) liquid crystals. The carboxylic acid group provides a site for forming strong intermolecular interactions, such as hydrogen bonding. Hydrogen bonding between carboxylic acids and other functional groups, like pyridines, is a well-established strategy for constructing self-assembled, liquid crystalline supramolecular structures. acs.org

Applications in Chemical Sensors and Bio-diagnostics

Conducting polymers are highly sensitive to their local environment, making them excellent materials for chemical sensors and biosensors. cmu.edu Functionalized polythiophenes, in particular, have been explored for their ability to detect a wide range of analytes with high sensitivity and selectivity. researchgate.net The functional groups on the polythiophene backbone act as recognition sites for the target analytes.

The carboxylic acid group of this compound is a key feature that makes it a promising building block for sensor applications. This group can participate in hydrogen bonding or electrostatic interactions with analytes, or it can be used as a handle for covalently attaching specific recognition elements, such as enzymes or antibodies. researchgate.net Polythiophenes functionalized with carbohydrates, for example, have been developed as biosensors that can detect pathogenic organisms through specific binding events. cmu.edu

The detection mechanism in these sensors often relies on changes in the optical or electronic properties of the polymer upon analyte binding. epa.gov For instance, the binding of an analyte can induce a conformational change in the polymer backbone, leading to a change in its absorption or fluorescence spectrum (a chromic response). Water-soluble polythiophenes with chelating properties have been synthesized for the detection of heavy metal ions in aqueous solutions. nih.gov Given the versatility of the carboxylic acid group for functionalization, polymers derived from this compound could be tailored to create highly specific and sensitive chemical sensors and diagnostic tools for environmental monitoring, food safety, and medical diagnostics.

Analytical and Spectroscopic Characterization of 5 Phenylthiophene 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of 5-phenylthiophene-3-carboxylic acid and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in verifying the substitution patterns on the thiophene (B33073) ring and confirming the presence of the phenyl and carboxylic acid moieties.

In ¹H NMR spectra, the protons on the thiophene ring typically appear in the aromatic region, with chemical shifts generally observed between δ 7.2 and 7.5 ppm, exhibiting characteristic coupling patterns that help determine their positions. The carboxylic acid proton is a key diagnostic signal, usually appearing as a broad singlet at a downfield chemical shift, often in the range of δ 12–13 ppm. youtube.com For instance, in a study of 5-carboxycytosine derivatives, the carboxyl proton signal was observed to be sensitive to environmental factors like pH. nih.gov

¹³C NMR spectroscopy provides complementary information, with the carbonyl carbon of the carboxylic acid group showing a characteristic resonance in the range of 160-180 ppm. libretexts.orglibretexts.org Specifically for carboxylic acids, the carboxyl carbon atom absorbs between 165 to 185 δ. pressbooks.pub The carbons of the thiophene and phenyl rings appear in the aromatic region of the spectrum, typically between 120 and 170 ppm. oregonstate.edu The specific chemical shifts of these carbons are influenced by the substitution pattern and the electronic effects of the substituents.

Detailed analysis of both ¹H and ¹³C NMR spectra, often in conjunction with two-dimensional NMR techniques like HMQC and HMBC, allows for the complete and unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure of this compound and its derivatives. nih.gov

Table 1: Typical NMR Data for this compound Scaffolds

NucleusFunctional GroupTypical Chemical Shift (ppm)
¹HThiophene Protons7.2 - 7.5
¹HCarboxylic Acid Proton12 - 13 (broad singlet)
¹³CCarbonyl Carbon (Carboxylic Acid)160 - 185
¹³CAromatic Carbons (Thiophene & Phenyl)120 - 170

Note: Chemical shifts are approximate and can vary based on solvent and specific derivatization.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the key functional groups present in this compound and its derivatives. The most characteristic absorption bands are associated with the carboxylic acid group.

A very broad absorption is typically observed in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. pressbooks.pub The C=O (carbonyl) stretching vibration of the carboxylic acid gives rise to a strong, sharp peak, usually found in the range of 1680–1710 cm⁻¹. pressbooks.pub The exact position of this band can be influenced by conjugation with the thiophene ring. libretexts.orglibretexts.org For comparison, unconjugated carboxylic acids typically show a C=O stretch around 1760 cm⁻¹ in their monomeric form and 1710 cm⁻¹ as a dimer. pressbooks.pub

In addition to the carboxylic acid absorptions, the IR spectrum will also display peaks corresponding to the aromatic C-H stretching of the phenyl and thiophene rings, typically appearing above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are expected in the 1400-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)
Carboxylic AcidO-H Stretch (H-bonded)2500 - 3300 (broad)
Carboxylic AcidC=O Stretch1680 - 1710 (strong)
Aromatic RingsC-H Stretch> 3000
Aromatic RingsC=C Stretch1400 - 1600

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which allows for the unambiguous determination of the molecular formula.

The mass spectra of carboxylic acids often show a discernible molecular ion peak (M⁺). youtube.com A common fragmentation pattern for carboxylic acids involves the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of an acylium ion (R-CO⁺). libretexts.org Another characteristic fragmentation is the loss of the hydroxyl radical (•OH), resulting in an [M-17]⁺ peak, and the loss of the carboxyl group (•COOH), leading to an [M-45]⁺ peak. youtube.com For larger acids, a distinctive peak at m/z 60 can sometimes be observed, arising from a McLafferty rearrangement. youtube.com

In the context of derivatization for analysis, such as with 3-nitrophenylhydrazine, the fragmentation patterns of the resulting derivatives can be optimized for sensitive detection using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). slu.senih.gov

Elemental Analysis (CHN) for Purity and Composition Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample of this compound or its derivatives. This method provides an empirical formula for the compound, which can be compared with the theoretical values calculated from the proposed molecular formula to assess the sample's purity and verify its elemental composition.

The results of CHN analysis are typically presented as percentages of each element. For a pure sample, the experimentally determined percentages should closely match the calculated theoretical percentages. Any significant deviation may indicate the presence of impurities or residual solvents.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound and its derivatives in the solid state. This technique provides detailed information about bond lengths, bond angles, and the planarity of the thiophene and phenyl rings. For instance, the dihedral angle between the thiophene and phenyl rings can be accurately measured, giving insight into the degree of conjugation between the two aromatic systems.

The crystal structure reveals how the molecules pack in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups. These interactions can lead to the formation of dimers or more extended networks. The data obtained from X-ray crystallography, including the unit cell dimensions and space group, serves as an unambiguous confirmation of the compound's structure. For example, the crystal structure of a benzothiophene (B83047) derivative was solved and refined to reveal its molecular geometry and any disorder in the crystal. juniperpublishers.com

Chromatographic Techniques for Purification and Purity Assessment (e.g., Thin-Layer Chromatography)

Chromatographic techniques are indispensable for the purification and purity assessment of this compound and its derivatives. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used technique for monitoring the progress of reactions and assessing the purity of a sample. oup.com.au By comparing the retention factor (Rf) value of the synthesized compound with that of a known standard, one can get a preliminary indication of its identity and purity. The choice of the mobile phase (eluent) is crucial for achieving good separation.

High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative chromatographic technique used for the purification and precise purity determination of this compound. nih.gov It offers high resolution and sensitivity. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for analyzing carboxylic acids. mdpi.com The purity of the compound is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within this compound and its derivatives, which is related to their optical properties. The UV-Vis spectrum arises from the absorption of ultraviolet or visible light, which excites electrons from lower to higher energy molecular orbitals.

Thiophene and its derivatives are known to exhibit characteristic UV absorption bands. nii.ac.jp The presence of the phenyl group and the carboxylic acid group in conjugation with the thiophene ring influences the position and intensity of these absorption bands. The spectrum of thiophene itself shows a strong absorption around 235 nm. nii.ac.jp Substituents can cause a shift in the absorption maximum (λmax) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift). libretexts.org

The solvent can also have a significant effect on the UV-Vis spectrum, with polar solvents often causing shifts in the λmax compared to nonpolar solvents. biointerfaceresearch.com Studying the UV-Vis spectra of this compound and its derivatives can provide insights into the extent of conjugation and the electronic structure of these molecules.

Q & A

Basic: What are the optimized synthetic routes for 5-Phenylthiophene-3-carboxylic acid, and how do reaction parameters influence yield and purity?

Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions to introduce the phenyl group onto the thiophene ring. Key parameters include:

  • Temperature: Maintain 80–100°C to balance reaction kinetics and side-product formation .
  • Catalyst Selection: Use Lewis acids (e.g., AlCl₃) for electrophilic substitution, ensuring stoichiometric ratios to avoid over-acylation .
  • Purification: Recrystallization in ethanol/water mixtures improves purity (>95%), as noted in structural analogs .
    Data Note: Yield optimization (70–85%) is achievable by controlling reaction time (6–8 hrs) and intermediate isolation .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., phenyl at C5, carboxylic acid at C3). Key signals:
    • Thiophene protons: δ 7.2–7.5 ppm (aromatic coupling).
    • Carboxylic acid: Broad peak at δ 12–13 ppm .
  • X-ray Crystallography: Resolves bond angles and planarity of the thiophene-phenyl system (e.g., dihedral angles <10° indicate conjugation) .
  • FT-IR: Carboxylic O-H stretch at 2500–3000 cm⁻¹ and C=O at 1680–1700 cm⁻¹ .

Advanced: How do electronic effects of substituents on the phenyl ring modulate reactivity in downstream derivatization?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Nitro or cyano groups at the para position increase electrophilicity at C3, enhancing nucleophilic substitution (e.g., amide formation) .
  • Electron-Donating Groups (EDGs): Methoxy groups reduce carboxylic acid acidity, impacting salt formation (pKa shifts from ~2.5 to ~3.2) .
  • Computational Modeling: DFT calculations (e.g., HOMO-LUMO gaps) predict regioselectivity in cross-coupling reactions .

Advanced: What strategies address contradictions in reported thermodynamic properties (e.g., melting points, sublimation enthalpy)?

Methodological Answer:

  • Purity Verification: Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect impurities (<2%) that alter melting points .
  • Calorimetry: Differential Scanning Calorimetry (DSC) resolves discrepancies in sublimation enthalpy (e.g., ΔHsub ≈ 120–130 kJ/mol) .
  • Interlab Comparisons: Cross-validate spectral data (e.g., NMR in DMSO-d₆ vs. CDCl₃) to rule out solvent effects .

Advanced: How can computational models predict the pharmacological potential of this compound derivatives?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity). Focus on the carboxylic acid moiety for hydrogen bonding .
  • QSAR Analysis: Correlate substituent Hammett constants (σ) with IC₅₀ values to optimize bioactivity .
  • ADMET Prediction: SwissADME estimates bioavailability (%ABS >50% for methyl ester prodrugs) .

Basic: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at 2–8°C; UV-Vis spectra show decomposition >48 hrs under UV light .
  • Humidity Control: Lyophilization prevents hydrate formation, which alters solubility (e.g., aqueous solubility drops from 1.2 mg/mL to 0.8 mg/mL) .

Advanced: What mechanistic insights explain regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?

Methodological Answer:

  • Thiophene Ring Activation: The electron-rich C5 position (due to phenyl conjugation) favors EAS at C4. Kinetic studies show 70:30 C4:C2 selectivity in nitration .
  • Carboxylic Acid Directing Effects: The -COOH group deactivates C3, reducing reactivity at adjacent positions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.